molecular formula C18H18FN3O2 B2557636 (5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109439-90-7

(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2557636
CAS No.: 2109439-90-7
M. Wt: 327.359
InChI Key: NIDUNICNTSNYOY-UHFFFAOYSA-N
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Description

(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.359. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthetic Methodologies

Research on related molecules demonstrates advancements in synthetic methodologies. For example, the study by (Rumbo et al., 1996) discusses the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are structurally related to the molecule . Such methodologies provide a foundation for creating diverse chemical libraries for biological evaluation.

Fluorination Techniques

Fluorinated compounds, like the one described, are significant due to their enhanced chemical and metabolic stability. (Zupan et al., 1995) explored the role of reagent structure in the transformations of hydroxy-substituted organic molecules with N-F class fluorinating reagents, highlighting the importance of fluorination in medicinal chemistry for drug design and development.

Potential Therapeutic Uses

While the specific molecule mentioned does not have direct references in the searched papers, related compounds have shown various therapeutic potentials. For instance, a study by (Colpaert et al., 2004) on a high-efficacy 5-HT(1A) receptor agonist illustrates the type of therapeutic applications such molecules could have, particularly in treating chronic pain or psychiatric disorders.

Antibacterial Activity

The synthesis and evaluation of new quinolone antibacterials, as discussed by (Inagaki et al., 2003), shed light on the potential of complex molecules to serve as potent drugs against resistant bacterial strains. This area of research is critical as it addresses the growing concern over antibiotic resistance.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-13-6-12(9-21-10-13)18(23)22-14-3-4-15(22)8-17(7-14)24-16-2-1-5-20-11-16/h1-2,5-6,9-11,14-15,17H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDUNICNTSNYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CN=C3)F)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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